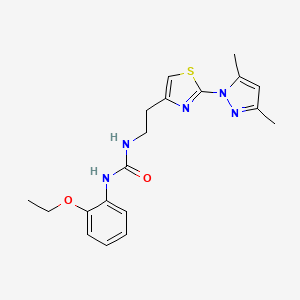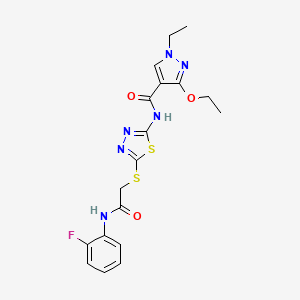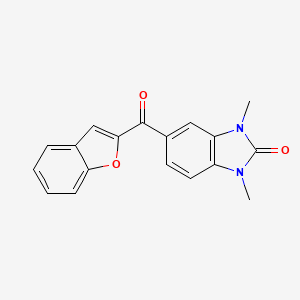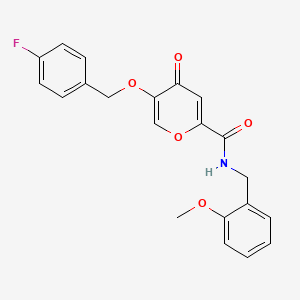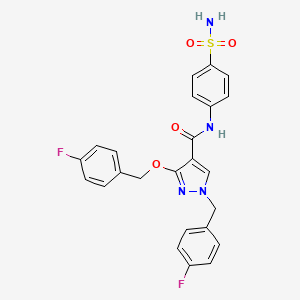
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as any reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including the reactants, products, and conditions of each reaction.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Antiproliferative Activities
Studies on pyrazole-sulfonamide derivatives have highlighted their potential antiproliferative activities. These compounds have been synthesized and tested for their in vitro antiproliferative activities against cancer cell lines such as HeLa and C6. Some derivatives have shown promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Carbonic Anhydrase Inhibitors
Pyrazole-sulfonamide derivatives have also been explored for their inhibitory effects on human carbonic anhydrase isoenzymes, showcasing potential therapeutic applications in treating conditions mediated by these enzymes. The compounds exhibited varying degrees of inhibition, with certain derivatives showing high inhibitory effects on carbonic anhydrase I and II isoenzymes (Mert et al., 2015).
Cytotoxicity and Antimicrobial Activities
The synthesized pyrazole and pyrazolopyrimidine derivatives have been evaluated for their cytotoxicity against various cancer cell lines and antimicrobial potency. These studies provide insights into the structure-activity relationships necessary for designing compounds with enhanced biological activities (Hassan et al., 2015).
Novel Drug Development
Additionally, these compounds are being studied for their potential in novel drug development, including treatments for tuberculosis and as carbonic anhydrase inhibitors for therapeutic uses. The diversity in their biological activities highlights the significance of pyrazole-sulfonamide derivatives in medicinal chemistry and drug discovery (Jeankumar et al., 2013).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
I hope this general approach is helpful. If you have specific questions about any of these topics, feel free to ask!
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O4S/c25-18-5-1-16(2-6-18)13-30-14-22(24(29-30)34-15-17-3-7-19(26)8-4-17)23(31)28-20-9-11-21(12-10-20)35(27,32)33/h1-12,14H,13,15H2,(H,28,31)(H2,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVPPIHSGMEZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2452390.png)
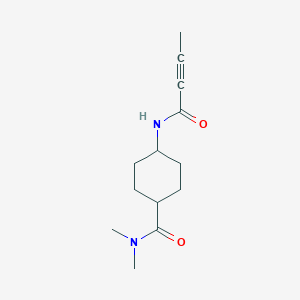
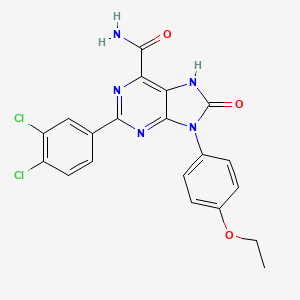
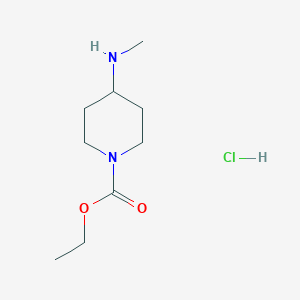
![1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2452396.png)

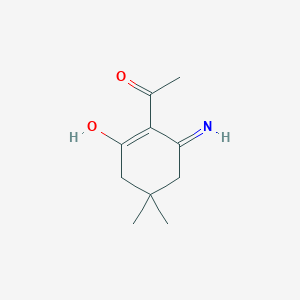
![benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2452400.png)
![3-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]-2-butanone](/img/structure/B2452402.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)
